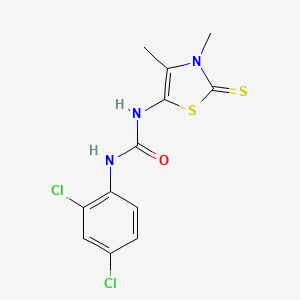![molecular formula C18H30N4O2 B5646185 2-methoxy-2-methyl-N-[(3R,4S)-1-[(3-methylpyrazin-2-yl)methyl]-4-propylpyrrolidin-3-yl]propanamide](/img/structure/B5646185.png)
2-methoxy-2-methyl-N-[(3R,4S)-1-[(3-methylpyrazin-2-yl)methyl]-4-propylpyrrolidin-3-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-2-methyl-N-[(3R,4S)-1-[(3-methylpyrazin-2-yl)methyl]-4-propylpyrrolidin-3-yl]propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazine ring, a pyrrolidine ring, and a propanamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-2-methyl-N-[(3R,4S)-1-[(3-methylpyrazin-2-yl)methyl]-4-propylpyrrolidin-3-yl]propanamide typically involves multiple steps, including the formation of the pyrazine and pyrrolidine rings, followed by their coupling and subsequent functionalization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-2-methyl-N-[(3R,4S)-1-[(3-methylpyrazin-2-yl)methyl]-4-propylpyrrolidin-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2-methoxy-2-methyl-N-[(3R,4S)-1-[(3-methylpyrazin-2-yl)methyl]-4-propylpyrrolidin-3-yl]propanamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methoxy-2-methyl-N-[(3R,4S)-1-[(3-methylpyrazin-2-yl)methyl]-4-propylpyrrolidin-3-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-3-methylpyrazine
- 2-methyl-3-methoxypyrazine
- N-benzyl-2-(2,6-dimethylphenoxy)-N-[(3R,4S)-4-{[isobutyl(phenylsulfonyl)amino]methyl}pyrrolidin-3-yl]methylacetamide
Uniqueness
Compared to similar compounds, 2-methoxy-2-methyl-N-[(3R,4S)-1-[(3-methylpyrazin-2-yl)methyl]-4-propylpyrrolidin-3-yl]propanamide stands out due to its unique combination of functional groups and stereochemistry
Properties
IUPAC Name |
2-methoxy-2-methyl-N-[(3R,4S)-1-[(3-methylpyrazin-2-yl)methyl]-4-propylpyrrolidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O2/c1-6-7-14-10-22(11-15-13(2)19-8-9-20-15)12-16(14)21-17(23)18(3,4)24-5/h8-9,14,16H,6-7,10-12H2,1-5H3,(H,21,23)/t14-,16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDFUFWHGWEMQW-HOCLYGCPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1NC(=O)C(C)(C)OC)CC2=NC=CN=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1CN(C[C@@H]1NC(=O)C(C)(C)OC)CC2=NC=CN=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
METHANONE](/img/structure/B5646108.png)


![3-[(2-{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5646122.png)
![(1S,5R)-6-[[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]methyl]-3-benzyl-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5646130.png)
![4-{1-cyclohexyl-5-[1-(1H-imidazol-1-ylmethyl)cyclopropyl]-1H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5646145.png)


![1-(3-chlorophenyl)-4-[(3-fluorophenyl)methyl]piperazine](/img/structure/B5646178.png)
![1-[2-(2-Methylphenoxy)ethyl]imidazolidine-2-thione](/img/structure/B5646181.png)
![2-{[3'-(methylthio)biphenyl-3-yl]oxy}acetamide](/img/structure/B5646192.png)

![4-FLUORO-N~1~-(4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)BENZAMIDE](/img/structure/B5646205.png)

